molecular formula C23H22N2O4 B2546896 methyl 2-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 946357-00-2

methyl 2-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B2546896
CAS No.: 946357-00-2
M. Wt: 390.439
InChI Key: FHZDNDJAIHITBO-UHFFFAOYSA-N
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Description

Methyl 2-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzylamine with a pyridine-3-carboxylic acid derivative under acidic conditions, followed by esterification with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Methyl 2-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate: Similar in structure but with variations in the substituents on the pyridine or benzoate rings.

    2,5-Dimethylphenyl methyl carbinol: Shares the 2,5-dimethylphenyl group but differs in the functional groups attached.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[[1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-15-10-11-16(2)17(13-15)14-25-12-6-8-19(22(25)27)21(26)24-20-9-5-4-7-18(20)23(28)29-3/h4-13H,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZDNDJAIHITBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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